A Technical Guide to 1-(3-Methoxybenzyl)piperazine (CAS: 55212-32-3): Synthesis, Analysis, and Applications in Drug Discovery
A Technical Guide to 1-(3-Methoxybenzyl)piperazine (CAS: 55212-32-3): Synthesis, Analysis, and Applications in Drug Discovery
This document provides an in-depth technical overview of 1-(3-Methoxybenzyl)piperazine, a key chemical entity in modern pharmaceutical research. Identified by its CAS number 55212-32-3, this compound serves a dual function: it is both a valuable molecular probe for neuropharmacological studies and a versatile synthetic intermediate for the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its synthesis, analytical characterization, pharmacological significance, and safe handling.
Core Chemical Identity and Physicochemical Properties
1-(3-Methoxybenzyl)piperazine is a disubstituted piperazine derivative. The structure features a piperazine ring N-substituted with a benzyl group, which in turn is substituted with a methoxy group at the meta (3-) position of the benzene ring. This specific arrangement of functional groups imparts a unique pharmacological profile, distinguishing it from other psychoactive piperazines like 1-benzylpiperazine (BZP).[1]
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 1-[(3-methoxyphenyl)methyl]piperazine | [2] |
| CAS Number | 55212-32-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₈N₂O | [2][3][4] |
| Molecular Weight | 206.28 g/mol | [1][2] |
| InChIKey | BYWNAISVQHRFEE-UHFFFAOYSA-N | [1][2] |
| Density | 1.053 g/cm³ | [3][5] |
| Boiling Point | 315.8 °C at 760 mmHg | [3][5] |
| Appearance | Varies; often supplied as a liquid or salt | N/A |
Synthesis Methodologies: A Practical Perspective
The synthesis of 1-(3-Methoxybenzyl)piperazine is most commonly achieved via direct N-alkylation, a classic and robust nucleophilic substitution (Sₙ2) reaction. The choice of this pathway is driven by the commercial availability of starting materials and the straightforward nature of the reaction.
Protocol: Direct N-Alkylation of Piperazine
This method involves the reaction of 3-methoxybenzyl chloride with piperazine. The causality behind the experimental design is critical for success:
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Minimizing Disubstitution: The piperazine molecule has two secondary amine nitrogens, both of which are nucleophilic. To selectively obtain the mono-substituted product, a large excess of piperazine is used. This statistical approach ensures that a molecule of 3-methoxybenzyl chloride is far more likely to encounter an unreacted piperazine molecule than a mono-substituted one, thus suppressing the formation of the 1,4-disubstituted byproduct.[1]
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Acid Scavenging: The reaction generates a molecule of hydrochloric acid (HCl) as a byproduct. This acid will protonate the basic piperazine, rendering it non-nucleophilic and halting the reaction. Therefore, a base (such as triethylamine or potassium carbonate) is added to neutralize the HCl as it forms. Alternatively, the excess piperazine itself can serve as the acid scavenger.
Step-by-Step Methodology:
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Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (4-6 molar equivalents) and a suitable aprotic solvent (e.g., acetonitrile or THF).
-
Dissolution: Stir the mixture until the piperazine is fully dissolved.
-
Reagent Addition: Slowly add 3-methoxybenzyl chloride (1 molar equivalent) to the solution at room temperature. The addition is performed dropwise to control the initial exotherm.
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Reaction: If necessary, add a non-nucleophilic base like triethylamine (1.1 equivalents). Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, filter the mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude product is purified. A common method is to dissolve the residue in dilute acid (e.g., 1M HCl), wash with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then basify the aqueous layer with NaOH to precipitate the free base product. The product can then be extracted with an organic solvent (e.g., dichloromethane), dried over sodium sulfate, and concentrated to yield the purified 1-(3-Methoxybenzyl)piperazine.
Caption: Synthetic workflow for 1-(3-Methoxybenzyl)piperazine via direct N-alkylation.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of 1-(3-Methoxybenzyl)piperazine, especially when it is intended for use in biological assays or as a pharmaceutical precursor.
Standard Protocols for Analysis
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a definitive method for confirming the identity of the compound. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, while the retention time from the gas chromatograph is a characteristic physical property.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for purity assessment.[6] A standard solution is prepared and run against the synthesized sample to quantify its purity and detect any potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the expected structure of 1-(3-Methoxybenzyl)piperazine.
Protocol: Preparation of an Analytical Standard for HPLC
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Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of a suitable diluent (e.g., methanol or acetonitrile). Sonicate for 5 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with the same diluent. Mix thoroughly.
-
Working Standard (e.g., 100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent. This working standard can be used for creating a calibration curve for quantitative analysis.
Pharmacological Profile and Research Applications
The significance of 1-(3-Methoxybenzyl)piperazine lies in its dual role as a research tool and a structural template for drug development.[1] Its specific substitution pattern confers a unique pharmacological profile compared to its analogues.[1]
Caption: Dual roles of 1-(3-Methoxybenzyl)piperazine in scientific research.
Neuropharmacological Activity
Research has focused on its neuropharmacological profile, revealing key differences from other piperazine-based designer drugs.[1] Unlike stimulants such as BZP, 1-(3-Methoxybenzyl)piperazine has been shown to decrease locomotor activity in animal models. Furthermore, in drug discrimination studies, it only partially substitutes for MDMA, indicating that its subjective effects are distinct from classical stimulants and empathogens.[1] These properties make it a valuable tool for dissecting the complex pharmacology of the serotonergic and dopaminergic systems.[1]
Comparative Behavioral Effects of Piperazine Derivatives [1]
| Compound | Effect on Locomotor Activity | Substitution for S(+)-MDMA |
| 1-(3-Methoxybenzyl)piperazine (m-MeO-BZP) | Decrease | Partial |
| 1-Benzylpiperazine (BZP) | Increase | Full |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Decrease | Full |
| 1-(3-Chlorophenyl)piperazine (m-CPP) | Decrease | Full |
Role as a Synthetic Building Block
The piperazine core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. 1-(3-Methoxybenzyl)piperazine provides a pre-functionalized scaffold that chemists can use to build more complex molecules.[1] Its secondary amine remains available for further reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). This has led to its use in developing novel compounds, including derivatives identified as promising candidates for treating infections caused by the bacterium Helicobacter pylori.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 1-(3-Methoxybenzyl)piperazine. The dihydrochloride salt is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or aerosols.[8] Avoid contact with skin and eyes.[7]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption and degradation.[9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
References
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1-(3-Methoxybenzyl)piperazine | C12H18N2O | CID 428285. PubChem. [Link]
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1-(3-methoxybenzyl)piperazine| CAS:#55212-32-3. Letopharm Limited. [Link]
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1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. [Link]
-
The Role of 1-(3-Methoxyphenyl)piperazine in Pharmaceutical Research. Medium. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
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